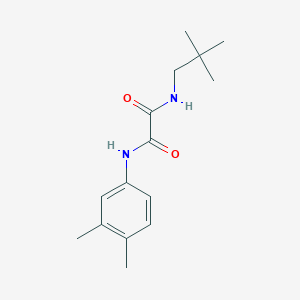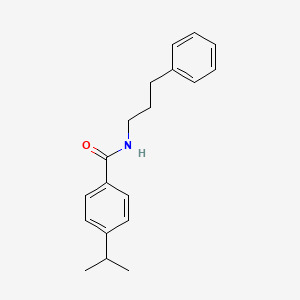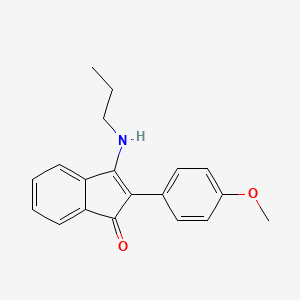![molecular formula C19H11N5O3 B4630792 2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)
2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to this chemical structure often involves multistep reactions, including condensation, cyclization, and rearrangement steps. For instance, a mild and efficient approach to a similar scaffold, the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione, involves an unexpected rearrangement and ring contraction derived from nucleoside precursors (Mieczkowski et al., 2016). Another example includes a catalyst-free regioselective synthesis of dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, highlighting the use of green chemistry principles (Karami et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectroscopic techniques and single-crystal X-ray diffraction analysis. These studies reveal intricate details about the molecular geometry, bonding patterns, and electronic structure, contributing to our understanding of their chemical behavior and reactivity (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds involves interactions with various reagents leading to a broad spectrum of derivatives. This versatility is demonstrated in studies exploring different chemical transformations, such as cyclocondensation reactions and the synthesis of complex molecular architectures (Zemlyanaya et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often influenced by the molecular structure and can be studied through experimental and computational methods to predict the compound's stability, solubility, and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are essential for designing compounds with desired biological activities. Studies on similar compounds, such as the 5-oxo and 7-oxo derivatives of triazolopyrimidines, provide valuable insights into their chemical properties and potential binding mechanisms with biological targets (Haj et al., 2000).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Research into pyrimidine derivatives, including those related to the chemical structure of interest, has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate significant potential in creating two-dimensional (2D) and three-dimensional (3D) networks through extensive hydrogen-bonding intermolecular interactions, showcasing their importance in the field of supramolecular chemistry (Fonari et al., 2004).
Synthesis Techniques
A facile one-pot, three-component synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives in ionic liquid has been developed. This method highlights the chemical's relevance in simplifying synthetic routes, providing operational simplicity, and promoting eco-friendly reaction conditions (Li et al., 2011).
Medicinal Chemistry
In the domain of medicinal chemistry, the structure has contributed to the synthesis of novel compounds with potential anti-protozoal and anti-cancer activities. This is particularly evident in the creation of oxadiazolyl pyrrolo triazole diones, which are designed based on bioisosterism principles to exhibit significant biological activities (Dürüst et al., 2012).
Pharmaceutical Research
Further pharmaceutical research has focused on the synthesis of functionalized 5-(isoindole-1,3-dione)-pyrimidinones, demonstrating promising in vivo anticonvulsant activities. This research signifies the compound's potential in developing new therapeutic agents (Sharma et al., 2016).
Synthetic Organic Chemistry
The compound's derivatives have facilitated advancements in synthetic organic chemistry, exemplified by a mild and efficient approach to the synthesis of diverse scaffolds such as 6H-oxazolo[3,2-f]pyrimidine-5,7-diones. This demonstrates the compound's versatility in enabling the synthesis of structurally diverse compounds (Mieczkowski et al., 2016).
Propiedades
IUPAC Name |
2-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N5O3/c25-15-10-14(11-6-2-1-3-7-11)20-18-21-19(22-24(15)18)23-16(26)12-8-4-5-9-13(12)17(23)27/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVXBYETFIWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)


![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)
![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)
